4-[(2-Phenylethyl)amino]pent-3-en-2-one
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Overview
Description
4-[(2-Phenylethyl)amino]pent-3-en-2-one is an organic compound that features a phenylethylamine moiety attached to a pentenone backbone. This compound is of interest due to its unique structure, which combines an aromatic ring with an aliphatic chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Phenylethyl)amino]pent-3-en-2-one typically involves the reaction of 2-phenylethylamine with a suitable pentenone precursor. One common method is the condensation reaction between 2-phenylethylamine and 3-penten-2-one under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Phenylethyl)amino]pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[(2-Phenylethyl)amino]pent-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Phenylethyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A simple amine with a similar aromatic structure.
Amphetamine: A stimulant with a phenylethylamine backbone.
Phenylpropanolamine: A compound with similar structural features used as a decongestant.
Uniqueness
4-[(2-Phenylethyl)amino]pent-3-en-2-one is unique due to its combination of an aromatic ring and an aliphatic chain with a double bond, providing distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
113956-75-5 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(2-phenylethylamino)pent-3-en-2-one |
InChI |
InChI=1S/C13H17NO/c1-11(10-12(2)15)14-9-8-13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3 |
InChI Key |
VUGCWIBCRLMVFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
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